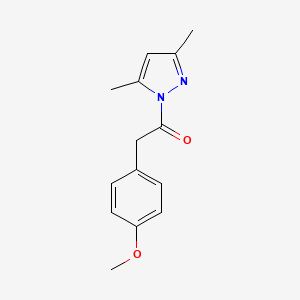
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-methoxyphenylacetyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol typically involves the acylation of 3,5-dimethylpyrazole with 4-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent product quality.
化学反応の分析
Types of Reactions
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or other strong bases in the presence of suitable nucleophiles.
Major Products
Oxidation: 4-Hydroxyphenylacetyl derivative.
Reduction: 4-Methoxyphenylethanol derivative.
Substitution: Various substituted phenylacetyl derivatives depending on the nucleophile used.
科学的研究の応用
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylacetyl chloride
- 3,5-Dimethylpyrazole
Uniqueness
N1-(4-Methoxyphenylacetyl)-3,5-dimethylpyrazol is unique due to the combination of its pyrazole ring and the 4-methoxyphenylacetyl group. This structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the pyrazole ring can interact with biological targets in a distinct manner.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)14(17)9-12-4-6-13(18-3)7-5-12/h4-8H,9H2,1-3H3 |
InChIキー |
UJGSEJYKEBJYHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)CC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















